(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate (2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate L-methionine (R)-S-oxide is the (R)-oxido diastereomer of L-methionine S-oxide. It has a role as an Escherichia coli metabolite. It is an enantiomer of a D-methionine (S)-S-oxide. It is a tautomer of a L-methionine (R)-S-oxide zwitterion.
Brand Name: Vulcanchem
CAS No.: 121249-48-7
VCID: VC20862095
InChI: InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10+/m0/s1
SMILES: CS(=O)CCC(C(=O)[O-])[NH3+]
Molecular Formula: C5H11NO3S
Molecular Weight: 165.21 g/mol

(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate

CAS No.: 121249-48-7

Cat. No.: VC20862095

Molecular Formula: C5H11NO3S

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate - 121249-48-7

Specification

Description L-methionine (R)-S-oxide is the (R)-oxido diastereomer of L-methionine S-oxide. It has a role as an Escherichia coli metabolite. It is an enantiomer of a D-methionine (S)-S-oxide. It is a tautomer of a L-methionine (R)-S-oxide zwitterion.
CAS No. 121249-48-7
Molecular Formula C5H11NO3S
Molecular Weight 165.21 g/mol
IUPAC Name (2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate
Standard InChI InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10+/m0/s1
Standard InChI Key QEFRNWWLZKMPFJ-ZXPFJRLXSA-N
Isomeric SMILES C[S@@](=O)CC[C@@H](C(=O)[O-])[NH3+]
SMILES CS(=O)CCC(C(=O)[O-])[NH3+]
Canonical SMILES CS(=O)CCC(C(=O)[O-])[NH3+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator